![molecular formula C15H24ClNO B3374923 4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride CAS No. 1049722-82-8](/img/structure/B3374923.png)
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride
概要
説明
“4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride” is a chemical compound with the IUPAC name "4- (2-ethoxyphenyl)piperidine hydrochloride" . It has a molecular weight of 269.81 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H23NO.ClH/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to .科学的研究の応用
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the pharmacology of opioid receptors, as well as the mechanism of action of other opioid agonists and antagonists. In addition, it has been used to investigate the mechanism of action of other receptor systems, such as the serotonin, dopamine, and norepinephrine systems. It has also been used to study the effects of other drugs, such as cocaine and amphetamine, on the central nervous system.
作用機序
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride is an agonist of the mu-opioid receptor, and it has been shown to activate the receptor in a dose-dependent manner. It has also been shown to have a higher affinity for the mu-opioid receptor than etorphine and other opioids. In addition, it has been shown to block the binding of other opioid agonists to the mu-opioid receptor, suggesting that it acts as an antagonist of other opioid agonists.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, as well as to increase levels of beta-endorphin and dynorphin in the spinal cord. In addition, it has been shown to produce analgesic, sedative, and anticonvulsant effects.
実験室実験の利点と制限
4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient tool for research. In addition, it has a higher affinity for the mu-opioid receptor than etorphine, making it a useful tool for studying the pharmacology of opioid receptors. However, it is not as potent as other opioids, and its effects are short-lived, making it unsuitable for use in long-term experiments.
将来の方向性
The use of 4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride in scientific research has the potential to provide valuable insight into the pharmacology of opioid receptors and other receptor systems. In addition, it could be used to develop new therapies for pain management and addiction. Further research into the biochemical and physiological effects of this compound could also lead to a better understanding of its mechanism of action and its potential therapeutic applications. Finally, this compound could be used to develop new opioid agonists and antagonists, as well as new drugs for the treatment of other conditions.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
特性
IUPAC Name |
4-[2-(4-ethoxyphenyl)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZADPFWMLIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





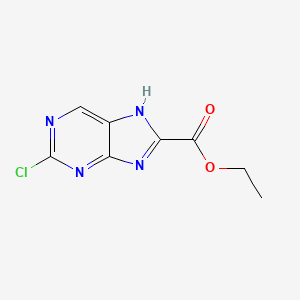

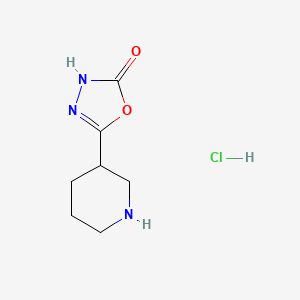
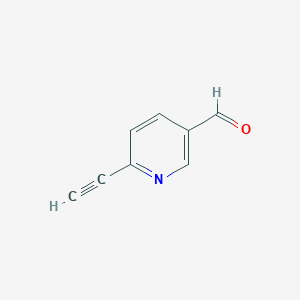
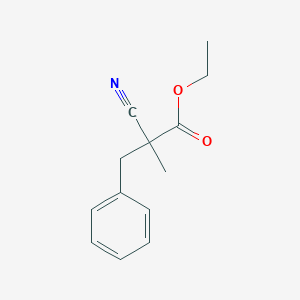


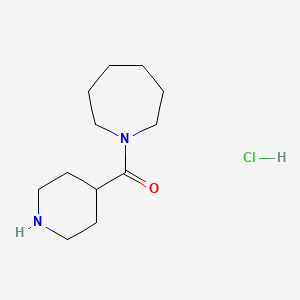
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)

![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)
![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)